molecular formula C9H20Cl2N2O B1424015 4-(3-Piperidinyl)morpholine dihydrochloride CAS No. 1124199-56-9

4-(3-Piperidinyl)morpholine dihydrochloride

Cat. No. B1424015
M. Wt: 243.17 g/mol
InChI Key: KFISTJJMJNYLLO-UHFFFAOYSA-N
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Description

4-(3-Piperidinyl)morpholine dihydrochloride, abbreviated as 4-(3-PMDH), is a synthetic compound that has become increasingly popular in scientific research due to its versatility and wide range of applications. 4-(3-PMDH) is a white crystalline powder that is soluble in water and is stable under normal conditions. The compound has a molecular weight of 235.6 g/mol and a melting point of 196-198°C. 4-(3-PMDH) is used in a variety of laboratory experiments, including biochemical and physiological studies, due to its ability to interact with a wide range of molecules.

Scientific Research Applications

Crystal Structures and Spectroscopic Properties

  • Crystal Structures of Morpholine and Piperidine Derivatives : Research by Aydinli, Sayil, and Ibiş (2010) focused on synthesizing and determining the crystal structures of morpholine and piperidine derivatives, including a compound closely related to 4-(3-Piperidinyl)morpholine dihydrochloride. Their findings revealed specific molecular conformations and spectroscopic properties of these compounds (Aydinli, Sayil, & Ibiş, 2010).

Antihypertensive Activity Prognosis

  • Antihypertensive Activity of Morpholine and Piperidine Derivatives : Perekhoda et al. (2020) conducted a study on novel compounds containing morpholine and piperidine moieties. Their in silico studies suggested that these compounds, including those structurally related to 4-(3-Piperidinyl)morpholine dihydrochloride, could be promising angiotensin-converting enzyme inhibitors (Perekhoda et al., 2020).

Synthesis and Biological Activity of Derivatives

  • Synthesis of Enamine Derivatives : Oliveira et al. (2002) synthesized new enamine derivatives of lapachol, including morpholine and piperidine derivatives, and evaluated their biological activities. This study contributes to understanding the chemical synthesis and potential biological applications of compounds similar to 4-(3-Piperidinyl)morpholine dihydrochloride (Oliveira et al., 2002).

Stereodynamics and Chemical Behavior

  • Stereodynamic Behavior of Piperidine and Morpholine Derivatives : Shainyan et al. (2008) explored the stereodynamic behavior of various compounds, including morpholine and piperidine derivatives. This research helps to understand the molecular behavior of compounds like 4-(3-Piperidinyl)morpholine dihydrochloride in different conditions (Shainyan et al., 2008).

properties

IUPAC Name

4-piperidin-3-ylmorpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c1-2-9(8-10-3-1)11-4-6-12-7-5-11;;/h9-10H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFISTJJMJNYLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696409
Record name 4-(Piperidin-3-yl)morpholine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Piperidinyl)morpholine dihydrochloride

CAS RN

1124199-56-9
Record name 4-(Piperidin-3-yl)morpholine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(piperidin-3-yl)morpholine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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